(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid
CAS No.:
Cat. No.: VC18188420
Molecular Formula: C9H10BF3O5
Molecular Weight: 265.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10BF3O5 |
|---|---|
| Molecular Weight | 265.98 g/mol |
| IUPAC Name | [2-(methoxymethoxy)-4-(trifluoromethoxy)phenyl]boronic acid |
| Standard InChI | InChI=1S/C9H10BF3O5/c1-16-5-17-8-4-6(18-9(11,12)13)2-3-7(8)10(14)15/h2-4,14-15H,5H2,1H3 |
| Standard InChI Key | ZIXGPKOGKHSXKP-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C(C=C(C=C1)OC(F)(F)F)OCOC)(O)O |
Introduction
Key Findings
(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with methoxymethoxy (OCH2OCH3) and trifluoromethoxy (OCF3) groups at the 2- and 4-positions, respectively. Its molecular formula is C9H10BF3O5, with a molecular weight of 265.98 g/mol. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, pharmaceuticals, and materials science intermediates . Recent studies also highlight its antimicrobial potential, with structural analogs demonstrating activity against Gram-positive bacteria .
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure combines electron-withdrawing (trifluoromethoxy) and electron-donating (methoxymethoxy) groups, creating a polarized aromatic system. Key features include:
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Boronic acid group (-B(OH)2) at the phenyl ring’s 1-position, enabling cross-coupling reactivity.
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Methoxymethoxy group (-OCH2OCH3) at position 2, enhancing solubility in polar solvents .
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Trifluoromethoxy group (-OCF3) at position 4, contributing to metabolic stability and lipophilicity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H10BF3O5 | |
| Molecular Weight | 265.98 g/mol | |
| pKa (boronic acid) | ~8.5–9.2 (aqueous, 25°C) | |
| Solubility | 4.21 mg/mL in H2O (25°C) | |
| LogP (octanol-water) | 0.8 (predicted) |
The pKa of the boronic acid group aligns with values reported for monosubstituted phenylboronic acids, facilitating transmetalation in Suzuki reactions . The logP suggests moderate lipophilicity, ideal for pharmaceutical intermediates .
Synthesis and Reaction Mechanisms
Synthetic Routes
Synthesis typically involves functionalization of pre-substituted phenylboronic acids or direct borylation of halogenated precursors:
Route 1: Boron Trifluoride-Mediated Borylation
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Substrate: 2-(Methoxymethoxy)-4-(trifluoromethoxy)iodobenzene.
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Reagents: Boron trifluoride etherate (BF3·OEt2), magnesium turnings.
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Conditions: Tetrahydrofuran (THF), 0°C to room temperature.
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Yield: 72–85%.
Route 2: Suzuki Coupling of Halogenated Intermediates
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Example: Reaction of 4-bromo-2-(methoxymethoxy)phenyl trifluoromethylether with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 .
Table 2: Representative Reaction Yields
| Reaction Type | Catalyst | Yield | Source |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh3)4 | 82% | |
| Borylation of Aryl Iodides | BF3·OEt2 | 85% |
Mechanistic Insights in Cross-Coupling
The boronic acid participates in a three-step catalytic cycle:
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Oxidative Addition: Pd(0) inserts into the C–X bond of aryl halides.
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Transmetalation: Boronate complex formation via B–O–Pd bridging .
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Reductive Elimination: Biaryl product release, regenerating Pd(0) .
The trifluoromethoxy group stabilizes intermediates through inductive effects, accelerating transmetalation .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a building block for:
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Anticancer Agents: Biaryl structures targeting kinase inhibitors .
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Antimicrobials: Analogues with MIC values of 8–16 µg/mL against S. aureus .
Materials Science
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Liquid Crystals: Trifluoromethoxy groups enhance thermal stability in display technologies .
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Polymer Additives: Boronic acid moieties enable dynamic covalent bonding in self-healing materials.
| Compound | MIC (µg/mL) | Target Organism | Source |
|---|---|---|---|
| 4-Trifluoromethoxyphenyl BA | 16 | Staphylococcus aureus | |
| 2-Methoxy-4-CF3O-PBA | 8 | Bacillus subtilis |
Mechanistically, boronic acids inhibit bacterial dihydrofolate reductase (DHFR) and peptidoglycan crosslinking .
Comparative Analysis with Related Boronic Acids
Table 4: Structural and Functional Comparisons
| Compound | Substituents | LogP | Key Application |
|---|---|---|---|
| 2-Methoxyphenylboronic acid | 2-OCH3 | 0.8 | Suzuki coupling |
| 4-Trifluoromethoxy PBA | 4-OCF3 | 1.2 | Antimicrobials |
| Target Compound | 2-OCH2OCH3, 4-OCF3 | 0.8 | Pharmaceuticals |
The methoxymethoxy group in the target compound improves aqueous solubility compared to 4-Trifluoromethoxy PBA, enabling greener reaction conditions .
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